Kappa-casein (106-116), derived from bovine milk, is a peptide fragment that plays a significant role in various biological processes, particularly in dairy science and health-related applications. This peptide is part of the kappa-casein protein, which is crucial for the stability of casein micelles in milk. Kappa-casein contributes to the texture and quality of dairy products such as cheese and yogurt, and it has been studied for its potential health benefits, including its effects on platelet aggregation and cardiovascular health.
Kappa-casein is classified as a member of the casein family of proteins, which are predominant in mammalian milk. In bovine milk, kappa-casein constitutes about 13% of total casein content. It exists in two main genetic variants: A and B, with the B variant being more prevalent in certain breeds of cattle. The peptide fragment Kappa-casein (106-116) specifically refers to a sequence within the kappa-casein protein that has been identified to have biological activity.
The synthesis of Kappa-casein (106-116) can be achieved through various methods, including:
The enzymatic hydrolysis method typically utilizes chymosin or other proteases that selectively target specific peptide bonds within kappa-casein, particularly around residues 105 to 116. Solid-phase synthesis often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during assembly.
Kappa-casein (106-116) consists of eleven amino acids with the following sequence:
This sequence contributes to its biological activity, particularly in inhibiting platelet aggregation.
The molecular formula for Kappa-casein (106-116) is , with a molecular weight of approximately 9,000 Da. The three-dimensional structure has been modeled using techniques such as molecular dynamics simulations, revealing important features like secondary structure elements.
Kappa-casein (106-116) participates in several biochemical reactions:
The mechanism involves competitive inhibition where Kappa-casein (106-116) binds to sites on platelets or bacteria that would otherwise be occupied by natural ligands.
The mechanism by which Kappa-casein (106-116) exerts its effects involves several steps:
Studies have shown that modifications in the amino acid sequence can significantly affect both stability and biological activity.
Kappa-casein (106-116) has several scientific uses:
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